molecular formula C21H22N2O3 B11097584 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

Cat. No.: B11097584
M. Wt: 350.4 g/mol
InChI Key: BKDSLIWVPWHLGW-UHFFFAOYSA-N
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Description

This compound features a phthalimide moiety (1,3-dioxoisoindoline) linked via a hexanamide chain to a 3-methylphenyl group. Its molecular formula is C₂₀H₁₉N₃O₄ (calculated), with an average molecular weight of approximately 365.39 g/mol.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)hexanamide

InChI

InChI=1S/C21H22N2O3/c1-15-8-7-9-16(14-15)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24)

InChI Key

BKDSLIWVPWHLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide typically involves the following steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Hexanamide Backbone: The phthalimide group is then reacted with a hexanoic acid derivative under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 3-Methylphenyl Group: This step involves the substitution of the amide nitrogen with a 3-methylphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the phthalimide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Amides: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong hydrogen bonds and hydrophobic interactions, while the hexanamide backbone provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Toxicity Profile
6-(1,3-Dioxo...)-N-(3-methylphenyl)hexanamide (Target) C₂₀H₁₉N₃O₄ 365.39 3-Methylphenyl Not explicitly reported Inferred lower genotoxicity
6-(1,3-Dioxo...)-N-(3-hydroxyphenyl)hexanamide () C₂₀H₂₀N₂O₄ 352.39 3-Hydroxyphenyl Anticonvulsant potential Higher polarity may reduce toxicity
6-(1,3-Dioxo...)-N-(3-nitrophenyl)hexanamide () C₂₀H₁₉N₃O₅ 381.39 3-Nitrophenyl Not reported Nitro group may increase reactivity
4-(1,3-Dioxo...)-N-(substituted phenyl)butanamides () C₁₈H₁₅N₃O₃ ~321.33 Varied phenyl groups Anticonvulsant, lower neurotoxicity Safer than phenytoin
(1,3-Dioxo...-yl)methyl/ethyl nitrate derivatives (C1–C6, ) C₁₀H₉N₃O₅ ~251.20 Nitrate esters Sickle cell therapy candidates Lower genotoxicity than hydroxyurea

Key Observations :

  • 3-Nitrophenyl: The electron-withdrawing nitro group may increase reactivity but could elevate toxicity risks . Hydroxyl/Nitrate Groups: Improve water solubility but may reduce metabolic stability .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity
  • Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo...)-butanamides) exhibit potent anticonvulsant effects in maximal electroshock (MES) tests with reduced neurotoxicity compared to phenytoin .
Genotoxicity
  • Phthalimide-nitrate derivatives (C1–C6) showed <6 micronucleated reticulocytes (MNRET)/1000 cells at 100 mg/kg, significantly safer than hydroxyurea (33.7 MNRET/1000 cells) . While the target compound lacks nitrate groups, its phthalimide core may confer similar low genotoxicity.
Neurotoxicity
  • Bromophthalimidobutyryl amides with 3-methyl or 4-chlorophenyl groups demonstrated lower neurotoxicity than analogs with nitro substituents . This aligns with the target compound’s 3-methylphenyl group, which may offer a favorable safety profile.

Biological Activity

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C14H16ClNO4SC_{14}H_{16}ClNO_4S, with a molecular weight of approximately 329.8 g/mol. The structure features a hexanamide backbone linked to a 1,3-dioxoisoindole moiety.

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its structural uniqueness contributes to its diverse biological activities.

Antibacterial and Antifungal Properties

Research indicates that derivatives of isoindole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain 1,3-dioxolane derivatives demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Isoindole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamideStaphylococcus aureus625–1250 µg/mL
Another Isoindole DerivativePseudomonas aeruginosa625 µg/mL

The mechanism through which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the isoindole structure is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration.

Study 1: Efficacy Against Drug-resistant Strains

A study published in the Journal of Medicinal Chemistry explored the efficacy of various isoindole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications in the isoindole structure significantly enhanced antibacterial activity compared to existing antibiotics .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers evaluated the effects of this compound on human cell lines. The findings revealed that while the compound exhibited antibacterial properties, it also showed cytotoxic effects at higher concentrations, necessitating further studies to balance efficacy and safety .

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